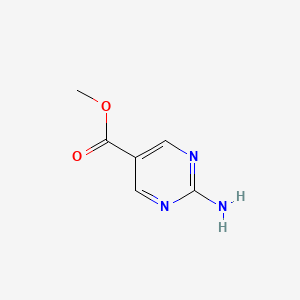

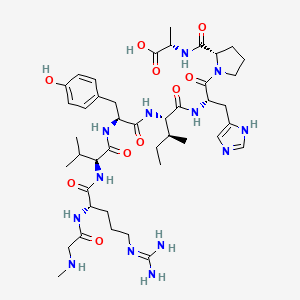

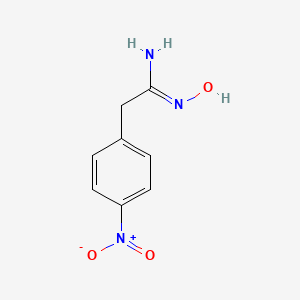

![molecular formula C8H8N2 B1337032 4-メチル-1H-ピロロ[2,3-b]ピリジン CAS No. 824-24-8](/img/structure/B1337032.png)

4-メチル-1H-ピロロ[2,3-b]ピリジン

説明

4-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-Methyl-1H-pyrrole-2,3-dicarboxylic acid, is an organic compound that belongs to the pyrrolo[2,3-b]pyridine family. It is a heterocyclic aromatic compound composed of a pyrrole ring with two carboxylic acid groups attached. This compound is used in a variety of scientific research applications, such as drug design, drug synthesis, and drug metabolism studies. It can also be used in biochemical and physiological experiments.

科学的研究の応用

がん治療:FGFR阻害剤

4-メチル-7-アザインドール: 誘導体は、線維芽細胞成長因子受容体(FGFR)阻害剤として潜在的な可能性について研究されてきました 。FGFRシグナル伝達の異常な活性化は、様々な癌に関与しており、治療介入の標的となっています。4-メチル-1H-ピロロ[2,3-b]ピリジンから誘導された4hなどの化合物は、FGFR1、2、および3に対して強力な阻害活性を示し、乳がん細胞の増殖を阻害し、アポトーシスを誘導する有効性を示しました .

複素環式化合物の合成

この化合物は、幅広い複素環式化合物の合成における前駆体として役立ちます。これらの合成された分子は、創薬における潜在的なファーマコフォアなど、多様な生物医学的用途を持っています .

抗糖尿病作用

4-メチル-1H-ピロロ[2,3-b]ピリジンの誘導体は、血糖値を下げる能力について評価されています。これは、1型糖尿病、肥満関連糖尿病、心血管疾患などの疾患の予防と治療における潜在的な用途を示唆しています .

作用機序

Target of Action

Azaindoles, a class of compounds to which 4-methyl-7-azaindole belongs, have been widely used in drug discovery, particularly as kinase inhibitors .

Mode of Action

It’s known that azaindoles can interact with their targets, often kinases, to modulate their activity .

Biochemical Pathways

Azaindoles have been shown to impact a variety of pathways, often related to cell signaling and growth, due to their role as kinase inhibitors .

Result of Action

Azaindoles have been shown to have a variety of effects, often related to the inhibition of kinases and the modulation of cell signaling pathways .

生化学分析

Biochemical Properties

4-methyl-1H-pyrrolo[2,3-b]pyridine has been found to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . It interacts with these enzymes, inhibiting their activity and thereby influencing biochemical reactions within the cell .

Cellular Effects

In cellular processes, 4-methyl-1H-pyrrolo[2,3-b]pyridine has been observed to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

Molecular Mechanism

At the molecular level, 4-methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects through binding interactions with biomolecules such as FGFRs . It inhibits the activation of these receptors, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

Its potent inhibitory activity against FGFRs suggests potential long-term effects on cellular function .

Metabolic Pathways

Its interaction with FGFRs suggests potential involvement in pathways regulated by these receptors .

特性

IUPAC Name |

4-methyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-2-4-9-8-7(6)3-5-10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBIZMQVCXHCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CNC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70421369 | |

| Record name | 4-Methyl-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

824-24-8 | |

| Record name | 4-Methyl-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical synthetic pathways used to obtain 4-Methyl-7-azaindole derivatives?

A: The provided research highlights the use of 3-formyl-7-azaindoles (pyrrolo(2-3-b)pyridine-3-carboxaldehyde) as a starting point for synthesizing substituted 7-azaindole derivatives []. While the specific synthesis of 4-Methyl-7-azaindole is not detailed, it suggests that modifications at the 3-position of the 7-azaindole scaffold are achievable. It is plausible that similar synthetic strategies, involving reactions with appropriate reagents on a suitable precursor, could be employed to introduce the 4-methyl substituent.

Q2: What kind of biological activities have been explored for 7-azaindole derivatives?

A: Although the provided abstracts don't specify the biological applications of the synthesized compounds, the synthesis of complex molecules like 1-phenyl-4-methyl-7-azatryptophan and 1-phenyl-4-methyl-7-azaindolyl-3-acetic acid [] suggests an interest in their potential pharmaceutical applications. 7-Azaindole derivatives are known to possess a diverse range of biological activities, making them interesting targets for medicinal chemistry research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)

![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)